Fostemsavir disodium
Description
Contextualization of HIV-1 Entry Inhibition Strategies
The entry of HIV-1 into a host cell is a multi-step process that presents several targets for therapeutic intervention. nih.gov This process begins with the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of host cells, such as T-helper lymphocytes. mdpi.comnih.gov This initial binding triggers conformational changes in gp120, allowing it to interact with a coreceptor, either CCR5 or CXCR4. rukobiahcp.com This co-receptor binding leads to further structural rearrangements, ultimately causing the fusion of the viral and cellular membranes and the release of the viral contents into the host cell. rukobiahcp.commdpi.com
HIV-1 entry inhibitors are a class of antiretroviral drugs designed to block this process at various stages. nih.gov These strategies include:
Attachment inhibitors: These prevent the initial interaction between the viral gp120 and the cellular CD4 receptor. uw.edu
Post-attachment inhibitors: These agents, like the monoclonal antibody ibalizumab, bind to the CD4 receptor after HIV has attached, preventing the conformational changes necessary for entry. uw.edufrontiersin.org
Coreceptor antagonists: Drugs like maraviroc (B1676071) block the CCR5 coreceptor, preventing gp120 from binding to it. nih.gov
Fusion inhibitors: These drugs, such as enfuvirtide (B549319), interfere with the final step of membrane fusion. nih.gov
By targeting the initial stages of the viral lifecycle, entry inhibitors offer a distinct mechanism of action compared to other classes of antiretrovirals that target later stages like reverse transcription, integration, or protease activity. nih.gov
Evolution of HIV-1 Attachment Inhibitors: From Lead Discovery to Fostemsavir (B1673582)
The journey to develop fostemsavir began with the screening of compound libraries to identify molecules that could block HIV-1 from infecting cells. mdpi.com An early lead compound, an indole-3-glyoxamide, was found to inhibit HIV-1 entry. acs.org Further research led to the development of BMS-488043, an azaindole derivative that showed improved antiviral activity. acs.orgresearchgate.net
However, BMS-488043 had limitations, including the need for high doses. mdpi.com This led to the discovery of temsavir (B1684575) (formerly BMS-626529), a more potent derivative. mdpi.com Temsavir binds directly to the gp120 protein on the surface of HIV-1. dovepress.comrukobiahcp.com This binding locks the gp120 into a closed state, preventing the necessary conformational changes for it to attach to the host cell's CD4 receptor. rukobiahcp.comengland.nhs.uk
To improve the oral absorption of temsavir, researchers developed a prodrug form called fostemsavir (formerly BMS-663068). dovepress.commdpi.comresearchgate.net This strategic modification enhances the drug's bioavailability, making it a more effective therapeutic agent. dovepress.comaidsmap.com Fostemsavir itself has no significant antiviral activity; it is converted in the body to its active form, temsavir. viivhealthcare.comeuropa.eu
Fostemsavir Disodium as a Prodrug Concept for Enhanced Systemic Exposure
Fostemsavir is a phosphonooxymethyl prodrug of temsavir. viivhealthcare.comcatie.ca The concept of a prodrug is to administer a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. catie.ca This strategy is often employed to overcome challenges such as poor solubility or absorption of the active drug. catie.cagoogle.com
In the case of fostemsavir, the addition of the phosphonooxymethyl group significantly increases its aqueous solubility. google.com After oral administration, fostemsavir is hydrolyzed by enzymes in the body, releasing the active moiety, temsavir. viivhealthcare.comeuropa.eu This conversion process leads to enhanced systemic exposure of temsavir compared to administering temsavir directly. google.com Studies have shown that this prodrug strategy effectively improves the absorption of the active compound. acs.org The peak plasma concentration of temsavir is typically reached about two hours after taking fostemsavir. drugs.com
Research Findings
Clinical trials have demonstrated the efficacy of fostemsavir in heavily treatment-experienced individuals with multidrug-resistant HIV-1. The pivotal BRIGHTE study, a Phase III trial, evaluated fostemsavir in combination with an optimized background therapy. dovepress.comrukobiahcp.com
BRIGHTE Study Highlights:
The study included a randomized cohort and a non-randomized cohort for patients with no other fully active and licensed antiretroviral options. viivhealthcare.com
Long-term data from the BRIGHTE study, up to 240 weeks, showed durable virologic response and continued improvements in CD4+ cell counts. viivhealthcare.com
In the randomized cohort, 45% of participants achieved virologic suppression (HIV-1 RNA <40 copies/mL) by week 240. viivhealthcare.com
CD4+ cell counts steadily increased from baseline, with a mean increase of 296 cells/mm³ by week 240 in the randomized cohort. viivhealthcare.com
Table 1: Key Data from the BRIGHTE Study (Randomized Cohort)
| Metric | Finding at Week 240 |
|---|---|
| Virologic Suppression | 45% of patients achieved HIV-1 RNA <40 copies/mL |
| Immunologic Response | Mean increase in CD4+ cell count of 296 cells/mm³ |
Data sourced from the BRIGHTE Phase III clinical trial. viivhealthcare.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N7O8P.2Na/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNUSJLDVYPCNN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)([O-])[O-])OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N7Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864953-31-1 | |
| Record name | Fostemsavir disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSTEMSAVIR DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJT0M757PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Basis of Hiv 1 Attachment Inhibition by Temsavir
Direct Binding to HIV-1 Envelope Glycoprotein (B1211001) 120 (gp120)
Temsavir's primary mechanism involves its direct interaction with the gp120 subunit of the viral envelope glycoprotein complex (gp160). dovepress.comrukobiahcp.comdrugs.com
Temsavir (B1684575) specifically binds to the gp120 subunit, a crucial component of the gp160 complex which is essential for viral entry. rukobiahcp.comdrugs.com This binding occurs within a conserved pocket on gp120, located beneath the β20–β21 loop. researchgate.netmdpi.com This strategic positioning allows temsavir to effectively interfere with the subsequent steps required for viral entry.
Specificity for gp120 Subunit within gp160 Complex
Mechanisms of Viral Entry Prevention
Temsavir employs a dual mechanism to prevent viral entry, targeting both the initial attachment and subsequent post-attachment events.
The principal mechanism of temsavir is the prevention of the initial binding between the HIV-1 virion and the CD4 receptors on host cells. dovepress.comrukobiahcp.comdrugbank.comacs.orgnatap.org By attaching to gp120, temsavir effectively locks the glycoprotein in a state that is unable to engage with the CD4 receptor, thus inhibiting the very first step of infection. rukobiahcp.comacs.org
In addition to blocking the initial attachment, temsavir also disrupts subsequent steps in the viral entry process that are dependent on gp120. dovepress.comrukobiahcp.comdrugbank.com Even if the virus were to attach, the conformational changes in gp120 required for co-receptor binding and membrane fusion are inhibited by the presence of temsavir. drugbank.comacs.org This ensures a comprehensive blockade of viral entry.
Inhibition of Initial Viral Attachment to Host CD4 Receptors
Conformational Dynamics of gp120 and Temsavir Binding
The HIV-1 envelope protein is naturally dynamic, existing in different conformational states. acs.org Temsavir binding stabilizes the gp120 trimer in a closed, ground-state conformation. acs.org This is the state that is not competent for CD4 receptor engagement. acs.org This stabilization prevents the transition to the "open" conformation which is necessary for CD4 binding and subsequent viral entry steps. ncats.io Research indicates that temsavir can adapt its binding to accommodate some changes in the gp120 conformation, which may contribute to its broad antiviral activity. researchgate.net However, certain polymorphisms, such as at position 375, can impact the binding and effectiveness of temsavir. researchgate.netresearchgate.net
Table 1: Key Research Findings on Temsavir's Mechanism of Action
| Finding | Description | References |
|---|---|---|
| Binding Site | Temsavir binds to a conserved pocket in the gp120 subunit of the HIV-1 envelope glycoprotein. | researchgate.netmdpi.com |
| Inhibition of Attachment | By binding to gp120, temsavir prevents the initial attachment of the virus to the host cell's CD4 receptor. | dovepress.comrukobiahcp.comdrugbank.comacs.orgnatap.org |
| Post-Attachment Inhibition | Temsavir also disrupts gp120-dependent conformational changes that are necessary for subsequent steps of viral entry. | dovepress.comrukobiahcp.comdrugbank.com |
| Conformational Stabilization | Temsavir stabilizes the gp120 protein in a "closed" conformation, which is unable to bind to the CD4 receptor. | acs.orgresearchgate.netresearchgate.net |
| Resistance Polymorphisms | Substitutions at certain amino acid positions in gp120, such as S375, can reduce susceptibility to temsavir. | nih.gov |
Stabilization of gp120 Conformation
The entry of HIV-1 into a host cell is a complex process initiated by the binding of the gp120 subunit of the viral envelope glycoprotein (Env) to the CD4 receptor on the surface of T-cells. mdpi.comnih.gov This binding event triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). mdpi.com Subsequent engagement of the coreceptor leads to further structural rearrangements in the Env complex, ultimately resulting in the fusion of the viral and cellular membranes and the release of the viral contents into the host cell. mdpi.com
Mapping of Temsavir Binding Site on gp120
Structural studies have successfully mapped the binding site of temsavir on the gp120 glycoprotein. Temsavir occupies a pocket located adjacent to the CD4 binding site. mdpi.comdovepress.com This binding pocket is situated beneath the β20-β21 loop of gp120. nih.govresearchgate.net
Computational models and co-crystal structures have provided high-resolution details of this interaction. mdpi.com These studies revealed that the inhibitor binding site is in close proximity to the CD4 binding loop and the β20-β21 hairpin. mdpi.com Interestingly, the binding mode suggests that temsavir docks into this pocket when the β20-β21 hairpin transiently opens, a conformation that would typically be sampled to allow for CD4 binding. mdpi.com Once inside, temsavir's interactions with the hairpin prevent it from rearranging to form the bridging sheet necessary for CD4 receptor engagement. mdpi.com The location of the temsavir binding site is distinct from that of other entry inhibitors, which contributes to its unique resistance profile. nih.gov
Mutational analyses have further defined the key residues within this binding pocket that are critical for temsavir's activity. Amino acid substitutions at positions such as S375, M426, M434, and M475 in gp120 have been associated with reduced susceptibility to the drug. nih.govresearchgate.net
Molecular Interactions within the gp120 Binding Pocket
The high-affinity binding of temsavir to the gp120 pocket is mediated by a series of specific molecular interactions. A key feature of this interaction is the role of the piperazine (B1678402) ring of the temsavir molecule, which acts as a scaffold. taylorandfrancis.com This scaffold positions the N-benzoyl group of the molecule to establish crucial π-stacking interactions with the aromatic side chains of two key amino acid residues within the binding pocket: Phenylalanine 382 (Phe382) and Tryptophan 427 (Trp427). taylorandfrancis.com
In addition to these hydrophobic interactions, hydrogen bonds also play a significant role in stabilizing the temsavir-gp120 complex. The amide carbonyl group of the oxalyl residue in temsavir forms a hydrogen bond with the backbone nitrogen atom of Trp427. acs.orgtaylorandfrancis.com The azaindole nitrogen-hydrogen group of the inhibitor has also been observed to form a hydrogen bond with the side chain of Aspartate 113. acs.org These combined interactions anchor temsavir firmly within the binding pocket, effectively locking the gp120 protein in its closed, non-functional conformation.
Table 1: Key Amino Acid Residues in the Temsavir Binding Pocket of gp120
| Residue | Location | Type of Interaction with Temsavir | Reference |
|---|---|---|---|
| Phe382 | Binding Pocket | π-stacking | taylorandfrancis.com |
| Trp427 | Binding Pocket | π-stacking, Hydrogen Bond | taylorandfrancis.com |
| Asp113 | Binding Pocket | Hydrogen Bond | acs.org |
| S375 | Near Binding Pocket | Influences Susceptibility | nih.govresearchgate.net |
| M426 | Near Binding Pocket | Influences Susceptibility | nih.govresearchgate.net |
| M434 | Near Binding Pocket | Influences Susceptibility | nih.govresearchgate.net |
| M475 | Near Binding Pocket | Influences Susceptibility | nih.govresearchgate.net |
Preclinical Antiviral Activity and Spectrum of Temsavir
In Vitro Efficacy Against Diverse HIV-1 Strains and Isolates
Temsavir (B1684575) has demonstrated the ability to inhibit infection by both M-tropic and T-tropic strains of HIV-1. acs.org Early studies with a precursor compound showed inhibition of both M-tropic, T-cell line-adapted, and primary HIV-1 strains, with EC50 values between 0.09 and 5.9 μM. acs.org This activity against both tropisms was confirmed in subsequent research. acs.org
Temsavir has shown potent antiviral activity against both primary HIV-1 strains and T-cell line-adapted strains. acs.org In assays using virus infectivity, an early-generation indole-3-glyoxamide compound, a precursor to temsavir, was effective against both types of strains. acs.org
Temsavir is active against HIV-1 strains that use the CCR5, CXCR4, or both co-receptors for entry. natap.orgresearchgate.netresearchgate.net Studies have shown that temsavir's susceptibility is independent of the virus's tropism. nih.govresearchgate.netoup.com
One study of 607 clinical isolates found that the geometric mean IC50 values were very similar for CCR5-tropic, CXCR4-tropic, and dual/mixed-tropic envelopes. nih.gov Specifically, the geometric mean IC50s were 2.77 nM for CCR5-tropic, 2.94 nM for CXCR4-tropic, and 1.89 nM for dual/mixed-tropic envelopes. nih.gov
| Tropism | Number of Strains | EC50 Range (nM) |
|---|---|---|
| CCR5-tropic | 3 | 0.4 to 1.7 |
| CXCR4-tropic | 5 | 0.7 to >2,000 |
| Dual/mixed-tropic | 1 | 58 |
Source: viivhealthcare.com
Efficacy Against Primary HIV-1 Strains and T-cell Line-Adapted Strains
Susceptibility Across HIV-1 Subtypes and Circulating Recombinant Forms
Temsavir has demonstrated variable activity across different HIV-1 subtypes. europa.eu While it is highly potent against the majority of subtypes, some show reduced susceptibility. researchgate.netoup.com
Clinical isolates of subtype CRF01_AE have consistently shown reduced susceptibility to temsavir. viivhealthcare.comeuropa.eu In one study, all five CRF01_AE isolates tested had IC50 values greater than 100 nM. researchgate.netoup.com This is attributed to naturally occurring polymorphisms at amino acid positions S375H and M475I in the gp120 protein. europa.euswissmedic.ch
Similarly, HIV-1 Group O viruses have displayed reduced susceptibility to temsavir. viivhealthcare.comoup.com In one study, two Group O isolates were not susceptible to the drug at the highest tested concentration. oup.com Temsavir is also not active against HIV-1 Group N and HIV-2. viivhealthcare.comeuropa.eu
| Subtype | Number of Isolates | Geometric Mean IC50 (nM) |
|---|---|---|
| A | 43 | Not Reported |
| A1 | 17 | Not Reported |
| B | 881 | 1.15 |
| BF | 19 | Not Reported |
| BF1 | 29 | 34.91 |
| C | 156 | Not Reported |
| CRF01_AE | 5 | >100 (for all isolates) |
| F1 | 48 | Not Reported |
Source: tga.gov.aunih.goveuropa.eu
Assays and Methodologies for Antiviral Activity Assessment
The antiviral activity of temsavir is commonly assessed using cell-based assays that measure the inhibition of viral replication. A frequently used method is the PhenoSense Entry assay , a single-cycle infectivity assay that utilizes pseudotyped viruses. natap.orgnih.govresearchgate.net In this assay, viral envelopes from clinical isolates are used to create pseudoviruses that infect target cells, and the reduction in infectivity in the presence of the drug is measured to determine the IC50. nih.gov
Other methodologies include:
Enzyme-linked immunosorbent assay (ELISA): This biochemical assay measures the ability of temsavir to inhibit the binding of soluble CD4 to purified gp120. viivhealthcare.comnih.gov
Cell-based fusion assays: These "virus-free" assays assess the inhibition of fusion between cells expressing the HIV-1 envelope protein and cells expressing the CD4 receptor and a coreceptor. acs.org
Peripheral Blood Mononuclear Cell (PBMC) infection assays: Primary immune cells are infected with clinical isolates to evaluate the drug's efficacy in a more physiologically relevant system. viivhealthcare.comacs.org
Plaque reduction assays and RT-qPCR: These methods are used to quantify the reduction in viral load in cell culture supernatants. frontiersin.org
Pseudotyped Virus Assays
Pseudotyped virus assays are a important tool for evaluating the antiviral activity of compounds against HIV-1. These assays utilize replication-incompetent viral particles that have an HIV-1 core and are "pseudotyped" with HIV-1 envelope proteins. This allows for the safe and controlled study of viral entry inhibitors.
Further studies with a panel of pseudotyped viruses composed of various HIV-1 strains, including clades B, C, and D, confirmed the potent antiviral activity of temsavir and its analogs. mdpi.com For instance, the temsavir analog BMS-818251 showed more than 10-fold improved in vitro antiviral potency compared to temsavir against a panel of 208 clinical HIV-1 strains. mdpi.com Another study using pseudoviruses with engineered gp120 substitutions (S375H/I/M/N, M426L, M434I, M475I) showed that the half-maximal inhibitory concentration (IC50) fold-change ranged from 4-fold to 29,726-fold relative to wild-type, highlighting the impact of specific mutations on susceptibility. nih.gov
A large-scale analysis of 1,337 clinical isolates using the PhenoSense® Entry assay, a modified pseudotyped virus assay, revealed that the majority of viruses were highly susceptible to temsavir. oup.com Specifically, 80.1% of the isolates had IC50s below 10 nM, and only 9.0% had IC50s greater than 100 nM. oup.com This study also demonstrated that temsavir's activity is independent of viral tropism, with similar geometric mean IC50 values for CCR5-tropic, CXCR4-tropic, and dual/mixed-tropic envelopes. oup.comoup.com
| Assay Type | Virus/Cell Line | Key Findings | Reference |
| Phenotypic Inhibition Assay | HIV-1 LAI-∆env-luc pseudotyped with JRFL Env / HeLa-CD4-CCR5 cells | Identified the initial indole (B1671886) glyoxamide lead compound with an EC50 of 153 nM. | acs.org |
| Pseudotyped Virus Assay | Pseudotyped viruses with T-tropic LAI envelope | The lead compound inhibited infection, indicating activity against CXCR4-tropic virus. | acs.org |
| Pseudotyped Virus Panel | Panel of 208 clinical HIV-1 strains | Temsavir analog BMS-818251 showed >10-fold improved potency over temsavir. | mdpi.com |
| PhenoSense® Entry Assay | 1337 individual HIV-1 envelopes (20 subtypes) | 80.1% of isolates had IC50s <10 nM. Activity was independent of viral tropism. | oup.com |
| Engineered Pseudovirus Assay | JRFL-based pseudoviruses with gp120 substitutions | IC50 fold-change ranged from 4 to 29,726, depending on the mutation. | nih.gov |
Cell-Based Fusion Assays
Cell-based fusion assays provide a "virus-free" system to study the fusion process between cells expressing the HIV-1 envelope protein and cells expressing the CD4 receptor and a coreceptor. acs.org These assays confirm that a compound's mechanism of action involves the inhibition of the membrane fusion step of viral entry.
The lead indole glyoxamide compound that led to the development of temsavir was shown to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing both the CD4 receptor and the CXCR4 coreceptor. mdpi.comacs.org This finding, along with time-of-addition experiments, confirmed that the compound acts early in the HIV-1 replication cycle by inhibiting an aspect of the virus entry process. acs.org
More recent studies have continued to use cell-based fusion assays to characterize the effects of temsavir. For example, it has been demonstrated that temsavir blocks HIV-1 fusion and infectivity. acs.org In experiments tracking single HIV-1 fusion events, temsavir was used as a control to confirm that the observed events were indeed Env-mediated fusion. acs.org
| Assay Type | Cell Lines | Key Findings | Reference |
| Virus-Free Cell-Based Fusion Assay | Cells expressing HIV-1 Env and cells expressing CD4 and CXCR4 | The lead indole glyoxamide compound inhibited cell-cell fusion, confirming its role in blocking viral entry. | mdpi.comacs.org |
| Single HIV-1 Fusion Imaging | TZM-bl cells | Temsavir (10 μM) effectively blocked HIV-1 Env-mediated fusion. | acs.org |
Enzyme-Linked Immunosorbent Assays (ELISA) for gp120/CD4 Binding Inhibition
Enzyme-Linked Immunosorbent Assays (ELISA) are used to directly measure the ability of a compound to inhibit the binding of the HIV-1 gp120 envelope protein to the CD4 receptor.
Temsavir was shown to inhibit the binding of soluble CD4 to surface-immobilized gp120 with an IC50 of 14 to 30 nM. viivhealthcare.comsahpra.org.za The precursor to temsavir, compound 31, demonstrated an IC50 of 14 nM in a gp120/CD4 binding ELISA, which was 6-fold more potent than a predecessor compound. acs.org This improved biochemical activity correlated with a higher affinity for gp120. acs.org
Studies on temsavir-resistant gp120 polymorphs have further elucidated its mechanism. While some mutations reduce the on-rate of temsavir binding, the compound can still fully block CD4 binding at higher concentrations for most polymorphs. nih.gov Research also indicates that temsavir stabilizes the "closed" conformation of the Env trimer, which is not competent to engage the CD4 receptor. acs.orgresearchgate.net
| Assay Type | Key Proteins | Key Findings | Reference |
| gp120/CD4 Binding ELISA | Soluble CD4, surface-immobilized gp120 | Temsavir inhibited binding with an IC50 of 14 to 30 nM. | viivhealthcare.comsahpra.org.za |
| gp120/CD4 Binding ELISA | gp120, CD4 | Compound 31 (temsavir precursor) had an IC50 of 14 nM. | acs.org |
| Grating-Coupled Interferometry | Purified polymorphic gp120 proteins, CD4 | Temsavir fully blocked CD4 binding to polymorphic gp120, though higher concentrations were needed for some. | nih.gov |
Mechanisms of Resistance to Fostemsavir/temsavir
Identification and Characterization of Resistance-Associated Mutations (RAMs) in gp120
The primary mechanism of resistance to fostemsavir (B1673582) involves genetic alterations in the HIV-1 env gene, leading to changes in the gp120 protein that reduce the drug's efficacy. nih.gov
Resistance to temsavir (B1684575) arises from mutations within the env gene, which codes for the gp160 glycoprotein (B1211001). This precursor protein is subsequently cleaved into gp120 and gp41, the surface and transmembrane envelope proteins, respectively. nih.gov The high genetic variability of the env gene can lead to the presence of natural polymorphisms that may confer reduced susceptibility to temsavir even before treatment initiation. researchgate.netresearchgate.net Clinical studies have shown that virologic failure during fostemsavir treatment is often associated with the emergence of specific substitutions in the gp120 region. contagionlive.comtga.gov.au
Several key amino acid substitutions in gp120 have been identified as being associated with reduced susceptibility to temsavir. These are often referred to as resistance-associated mutations (RAMs). The most clinically relevant substitutions occur at positions S375, M426, M434, and M475. nih.govnih.gov
Other substitutions, such as L116Q and A204D, have also been shown to confer high levels of resistance in laboratory studies, though they are less commonly observed in clinical settings. tga.gov.aunih.gov The prevalence of these mutations can vary among different HIV-1 subtypes. nih.govnih.gov For instance, substitutions at positions 375 and 426 have shown different frequencies between B and non-B subtypes. nih.gov
The following table summarizes key RAMs and their prevalence in certain studies:
Table 1: Prevalence of Fostemsavir Resistance-Associated Mutations| Mutation | Prevalence in a Study of 1997 HIV-1 B Subtype Sequences nih.gov | Prevalence in a Study of 409 Treatment-Naive Individuals nih.gov |
|---|---|---|
| L116Q | 0.05% | - |
| S375H | 0.55% | 1.0% |
| S375M | 1.35% | 0.8% |
| S375T | 17.73% | 13.2% |
| M426L | 7.56% | 6.8% |
| M434I | 4.21% | 2.9% |
| M475I | 1.65% | 2.7% |
| M426R | 16.32% | - |
Note: The S375T substitution is noted to be far less relevant in determining resistance. nih.gov
Emergence of Mutations in env Gene Encoding gp120
Functional Impact of gp120 Mutations on Temsavir Susceptibility
The identified RAMs directly affect the interaction between temsavir and its target, gp120, leading to reduced antiviral activity.
Mutations in gp120 can significantly impact the binding affinity of temsavir. Temsavir binds to a conserved hydrophobic pocket in gp120. nih.gov Substitutions at key positions can alter the shape and accessibility of this binding pocket, thereby reducing the drug's ability to bind effectively. researchgate.net Studies have demonstrated a strong correlation between reduced temsavir susceptibility (higher IC50 values) and a decrease in temsavir binding affinity and, most notably, the on-rate of temsavir binding. nih.govnews-medical.net This suggests that these mutations result in gp120 conformations that are less favorable for the initial engagement of temsavir. news-medical.net For example, the M426L substitution has been shown to cause a significant decrease in temsavir sensitivity. tga.gov.au Despite this reduced affinity, at sufficiently high concentrations, temsavir can still block the binding of CD4 to all tested polymorphic gp120 proteins. nih.govnews-medical.net
Temsavir works by locking the gp120 protein in a "closed" conformational state, which prevents the necessary structural changes for binding to the CD4 receptor and subsequent viral entry. nih.govengland.nhs.uk Resistance mutations can interfere with this mechanism. By altering the gp120 structure, these mutations may destabilize the closed conformation or favor an alternative conformation that is less susceptible to being locked by temsavir. This allows the virus to proceed with the conformational changes required for attachment and entry into the host cell, even in the presence of the drug. researchgate.net
Effect on Binding Affinity to gp120
Cross-Resistance Profile with Other Antiretroviral Drug Classes
A key advantage of fostemsavir is its novel mechanism of action, which generally results in a lack of cross-resistance with other existing classes of antiretroviral drugs. viivhealthcare.com This includes nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). europa.eu
Clinical and in-vitro data confirm that temsavir retains activity against viruses resistant to other entry inhibitors like the gp41 fusion inhibitor enfuvirtide (B549319) and the CD4-directed post-attachment inhibitor ibalizumab. europa.eunih.govnih.gov While some maraviroc-resistant viruses have shown reduced susceptibility to temsavir, there is no direct correlation, and the mechanisms of resistance are distinct. nih.govnih.goveuropa.eu The M426L polymorphism has been identified in a maraviroc-resistant envelope with reduced temsavir susceptibility, but reverting this mutation restored temsavir sensitivity without affecting maraviroc (B1676071) resistance, confirming the lack of a linked resistance pathway. nih.gov Therefore, fostemsavir remains a viable option for patients with multidrug-resistant HIV-1, whose viruses have developed resistance to multiple other antiretroviral classes. viivhealthcare.com
Distinct Resistance Profile Compared to Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), Integrase Inhibitors
Fostemsavir possesses a unique resistance profile, with no evidence of in vitro cross-resistance with other major classes of antiretroviral drugs. nih.gov This includes nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). nih.govviivhealthcare.com Temsavir has demonstrated continued activity against viruses that are resistant to a range of established antiretrovirals, such as tenofovir, abacavir, zidovudine, lamivudine, rilpivirine, atazanavir, darunavir, and raltegravir. viivhealthcare.com This distinct characteristic makes it a valuable option for individuals with multidrug-resistant HIV-1. nih.govasm.org
Absence of Cross-Resistance with CCR5 Antagonists and Fusion Inhibitors
Fostemsavir's mechanism of action, which targets the gp120-CD4 binding step, is distinct from that of other entry inhibitors like CCR5 antagonists and fusion inhibitors. nih.govmdpi.com As a result, there is no cross-resistance observed between fostemsavir and these classes of drugs. nih.gov Temsavir maintains its effectiveness against viruses resistant to the fusion inhibitor enfuvirtide. viivhealthcare.com While some viruses resistant to the CCR5 antagonist maraviroc have shown reduced susceptibility to temsavir, this is not a consistent finding. europa.eu
Prevalence of Resistance-Associated Polymorphisms in Treatment-Naïve and Treatment-Experienced Populations
The primary resistance mechanism against fostemsavir involves substitutions in the gp120 protein. nih.gov Key resistance-associated mutations have been identified at positions S375, M426, M434, and M475. dovepress.comnih.gov
The prevalence of these resistance-associated polymorphisms is generally low in both treatment-naïve and treatment-experienced individuals who have not been exposed to fostemsavir. nih.govresearchgate.net One study analyzing HIV-1 subtype B sequences found the prevalence of mutations at key resistance positions to be relatively low. oup.comnih.gov
Table 1: Prevalence of Fostemsavir Resistance Mutations in HIV-1 Subtype B
| Mutation | Prevalence |
|---|---|
| L116Q | 0.05% |
| S375H/M/T | 0.55% / 1.35% / 17.73% |
| M426L | 7.56% |
| M434I | 4.21% |
| M475I | 1.65% |
Data sourced from a 2020 analysis of 1,997 HIV-1 subtype B gp120 sequences. oup.comnih.gov
It is important to note that the S375T substitution has a less significant impact on fostemsavir resistance. oup.comnih.gov
Table 2: Prevalence of Fostemsavir Resistance Polymorphisms in a Botswana Cohort (HIV-1 Subtype C)
| Population | Prevalence of any Fostemsavir Resistance-Associated Polymorphism |
|---|---|
| Overall | 13.3% |
| ART-Naïve | 13.3% |
| ART-Experienced with Virologic Failure | 13.6% |
Data from a 2023 study of 1,495 participants in Botswana. asm.orgresearchgate.net
In a French study of patients with primary HIV-1 infection, 52% of viruses harbored resistance to fostemsavir, with resistance being significantly more common in subtype B viruses. natap.orgnih.gov The most frequent substitution was S375T. dovepress.com
The presence of these polymorphisms at baseline can impact the virologic response to fostemsavir. europa.eu However, the relationship is complex, and virologic failure can occur even without detectable resistance mutations, while some patients can achieve viral suppression despite the presence of resistance-associated substitutions. nih.gov
Pharmacological Aspects of Fostemsavir Disodium
Prodrug Biotransformation: Fostemsavir (B1673582) to Temsavir (B1684575)
Enzymatic Hydrolysis by Esterases
The conversion of fostemsavir to its active metabolite, temsavir, is a rapid process that occurs in the gastrointestinal lumen. drugbank.comfda.gov This biotransformation is primarily mediated by alkaline phosphatase, a type of esterase, present at the brush border membrane of the small intestine. drugbank.comviivexchange.com The enzymatic hydrolysis involves the cleavage of a phosphonooxymethyl group from the fostemsavir molecule. viivhealthcare.comeuropa.eu
Role of Prodrug Design in Pharmacokinetic Profile
The design of fostemsavir as a phosphonooxymethyl prodrug significantly enhances its pharmacokinetic profile. This chemical modification improves the aqueous solubility and stability of the compound under acidic conditions compared to temsavir. drugbank.com The result is an improved absolute bioavailability of approximately 26.9% for temsavir when administered as fostemsavir. drugbank.com This strategic prodrug approach ensures that therapeutic concentrations of the active drug, temsavir, are achieved in the body. amazonaws.com
Metabolism of Temsavir
Once formed, temsavir is readily absorbed and undergoes extensive metabolism. gskpro.comviivexchange.com The elimination of temsavir is primarily through biotransformation, with very little of the administered dose being excreted as unchanged drug. europa.eu
Primary Metabolic Pathways (Esterase-Mediated Hydrolysis, CYP3A4 Oxidation)
The metabolism of temsavir proceeds through two main pathways. researchgate.netnatap.orgnih.gov The primary route is esterase-mediated hydrolysis, which is responsible for metabolizing approximately 36.1% of the administered dose. viivhealthcare.comeuropa.euviivhealthcare.com A secondary, but also significant, pathway is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, accounting for about 21.2% of the dose. viivhealthcare.comeuropa.euviivhealthcare.com A smaller fraction, less than 1%, is metabolized through glucuronidation by UDP-glucuronosyltransferases (UGT). drugbank.com
Identification of Major Circulating Metabolites (e.g., BMS-646915, BMS-930644)
Two predominant, inactive metabolites of temsavir have been identified in circulation. viivhealthcare.comviivexchange.com
BMS-646915 is formed through the hydrolysis of temsavir by esterases. drugbank.comviivhealthcare.com
BMS-930644 is an N-dealkylated metabolite produced via oxidation by CYP3A4. drugbank.comviivhealthcare.com
While these are the major metabolites, other non-CYP3A4 metabolites also contribute to the metabolic profile, accounting for approximately 7.2% of the administered dose. europa.euviivhealthcare.com
Contribution of Metabolic Pathways to Overall Elimination
Table of Metabolic Pathways and Contribution to Elimination
| Metabolic Pathway | Mediating Enzyme(s) | Percentage of Administered Dose |
|---|---|---|
| Hydrolysis | Esterases | 36.1% viivhealthcare.comeuropa.euviivhealthcare.com |
| Oxidation | CYP3A4 | 21.2% viivhealthcare.comeuropa.euviivhealthcare.com |
| Glucuronidation | UGTs | <1% drugbank.com |
Table of Major Circulating Metabolites
| Metabolite | Formation Pathway | Mediating Enzyme |
|---|---|---|
| BMS-646915 | Hydrolysis | Esterases drugbank.comviivhealthcare.com |
Table of Mentioned Compounds
Pharmacokinetic Interactions: Mechanistic Considerations
The disposition of temsavir is influenced by various drug-metabolizing enzymes and transporters, creating a potential for drug-drug interactions that must be considered in clinical practice.
In vitro studies have demonstrated that temsavir and its metabolites can inhibit several important drug transporters. tga.gov.auviivhealthcare.com Temsavir itself is an inhibitor of OATP1B1 and OATP1B3. tga.gov.aueuropa.eumedscape.com Additionally, both temsavir and its two primary metabolites, BMS-646915 and BMS-930644, inhibit BCRP. tga.gov.aueuropa.euviivexchange.com This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of these transporters, such as certain statins (e.g., rosuvastatin, atorvastatin, simvastatin). europa.euviivhealthcare.com
Based on in vitro data, temsavir and its metabolites also inhibited the Multidrug and Toxin Extrusion Proteins (MATE) MATE1 and MATE2K. tga.gov.auviivhealthcare.comamazonaws.com One of its metabolites, BMS-930644, also showed inhibitory activity against Organic Cation Transporter 1 (OCT1). viivhealthcare.comviivhealthcare.comtandfonline.com However, due to the low circulating concentrations of this metabolite, these interactions are considered unlikely to be of clinical significance. viivhealthcare.comviivhealthcare.comtandfonline.com
Table 1: In Vitro Inhibitory Activity of Temsavir and its Metabolites on Drug Transporters
| Transporter | Inhibitor | IC50 (µM) | Clinical Significance |
|---|---|---|---|
| OATP1B1 | Temsavir | 32 tga.gov.aueuropa.euviivexchange.com | Potential for interactions with OATP1B1/3 substrates europa.eumedscape.com |
| OATP1B3 | Temsavir | 16 tga.gov.aueuropa.euviivexchange.com | Potential for interactions with OATP1B1/3 substrates europa.eumedscape.com |
| BCRP | Temsavir | 12 tga.gov.aueuropa.euviivexchange.com | Potential for interactions with BCRP substrates europa.eumedscape.com |
| BMS-646915 | 35 tga.gov.aueuropa.euviivexchange.com | Contributes to overall BCRP inhibition tga.gov.aueuropa.eu | |
| BMS-930644 | 3.5 - 6.3 tga.gov.aueuropa.euviivexchange.com | Contributes to overall BCRP inhibition tga.gov.aueuropa.eu | |
| MATE1/2K | Temsavir & Metabolites | Not specified | Unlikely to be clinically significant tga.gov.auviivhealthcare.comamazonaws.com |
| OCT1 | BMS-930644 | <10 viivhealthcare.comtandfonline.com | Unlikely to be clinically significant due to low metabolite concentrations viivhealthcare.comtandfonline.com |
Temsavir's metabolism is primarily mediated by esterases (accounting for approximately 36.1% of an oral dose) and secondarily by the cytochrome P450 3A4 (CYP3A4) enzyme (approximately 21.2%). tga.gov.aueuropa.euviivexchange.comviivhealthcare.com As temsavir is also a substrate for P-gp and BCRP, its plasma concentrations can be affected by drugs that induce or inhibit these pathways. nih.govviivexchange.comviivhealthcare.com
Strong CYP3A4 Inducers: Co-administration of fostemsavir with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's wort) is contraindicated. europa.euviivhealthcare.commedscape.com These inducers can significantly decrease temsavir plasma concentrations, which may lead to a loss of virologic response. viivhealthcare.commedscape.com For instance, co-administration with rifampin resulted in an 82% decrease in temsavir's area under the curve (AUC). europa.euviivhealthcare.com
Moderate CYP3A4 Inducers: Moderate inducers like etravirine (B1671769) can reduce temsavir concentrations, but this effect is not considered clinically relevant, and no dose adjustment is required. nih.govviivexchange.com Etravirine decreased temsavir's maximum concentration (Cmax), AUC, and trough concentration (Cτ) by approximately 50% each. nih.gov
Strong CYP3A4/P-gp/BCRP Inhibitors: Co-administration with strong inhibitors of CYP3A4, P-gp, and/or BCRP (such as cobicistat (B1684569) or ritonavir) increases temsavir exposure. nih.goveuropa.euviivhealthcare.com For example, cobicistat increased temsavir's Cmax, AUC, and Cτ by 71%, 93%, and 136%, respectively. nih.gov Despite these increases, no dose adjustment for fostemsavir is necessary when given with these strong inhibitors, based on its therapeutic margin. nih.goveuropa.euviivhealthcare.com
Table 2: Effect of Co-administered Drugs on Temsavir Pharmacokinetics
| Co-administered Drug | Classification | Effect on Temsavir Exposure | Recommendation |
|---|---|---|---|
| Rifampin | Strong CYP3A4 Inducer | ↓ AUC by 82%, ↓ Cmax by 76% europa.euviivhealthcare.com | Contraindicated europa.euviivhealthcare.commedscape.com |
| Carbamazepine, Phenytoin, St. John's Wort | Strong CYP3A4 Inducers | Predicted significant decrease in temsavir levels viivhealthcare.commedscape.com | Contraindicated europa.euviivhealthcare.commedscape.com |
| Etravirine | Moderate CYP3A Inducer | ↓ Cmax, AUC, and Cτ by ~50% nih.gov | No dose adjustment needed nih.govviivexchange.com |
| Cobicistat | Strong CYP3A/P-gp Inhibitor | ↑ Cmax by 71%, ↑ AUC by 93%, ↑ Cτ by 136% nih.gov | No dose adjustment needed nih.goveuropa.euviivhealthcare.com |
| Ritonavir | Strong CYP3A/P-gp Inhibitor | ↑ Cmax by 52%, ↑ AUC by 63%, ↑ Cτ by 88% (with darunavir) nih.gov | No dose adjustment needed nih.goveuropa.euviivhealthcare.com |
Inhibition of Drug Transporters by Temsavir and Metabolites (e.g., BCRP, OATP1B1/3, MATE1/2K, OCT1)
Protein Binding Characteristics of Temsavir
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as generally only the unbound fraction of a drug is pharmacologically active and available for distribution and elimination. wikipedia.orgwuxiapptec.com
Temsavir is highly bound to human plasma proteins. tga.gov.au In vivo data from studies in both healthy and HIV-1 infected individuals show that approximately 88% of temsavir is bound to plasma proteins. tga.gov.aunih.gov This high degree of binding means the bound portion can act as a circulating reservoir, slowly releasing the drug as the unbound fraction is cleared. wikipedia.org
The primary protein responsible for binding temsavir in human plasma is human serum albumin (HSA). tga.gov.aunih.govhiv.gov Albumin is the most abundant protein in plasma and binds a wide variety of drugs. scielo.org.mxboomer.org Temsavir exhibits minimal binding to other plasma proteins such as alpha-1-acid glycoprotein (B1211001) and gamma globulin. nih.gov
Extent of Plasma Protein Binding
Elimination Pathways of Temsavir and Metabolites
Following its biotransformation, the active moiety of fostemsavir, temsavir, and its resulting metabolites are cleared from the body through multiple excretion routes. The primary route of elimination for temsavir is extensive metabolism, with the metabolic products subsequently removed via the urine and feces. drugbank.comtga.gov.au Human mass balance studies involving radiolabeled fostemsavir have been crucial in quantifying the contribution of each excretory pathway. viivexchange.comnih.gov
The elimination of temsavir and its metabolites occurs predominantly through urinary and fecal excretion. drugbank.com Following a single oral dose of radiolabeled fostemsavir, studies show that the total recovery of the administered dose ranges from 78% to 89%. nih.gov
Urinary Excretion: The major route of excretion is through the urine. nih.gov Approximately 44% to 58% of the administered radioactive dose is recovered in the urine. nih.gov Other sources report this value to be around 51%. drugbank.comviivexchange.comdrugs.com
Fecal Excretion: A significant portion of the dose is also eliminated through the feces, accounting for approximately 20% to 36% of the administered radioactivity. nih.gov This is often cited as 33%. drugbank.comviivexchange.comnih.govdrugs.com
Biliary Excretion: Studies that included limited bile collection have indicated that biliary excretion contributes to the elimination process. viivexchange.comnih.gov This pathway is suggested to account for a fraction of the fecal excretion, with data showing that about 5% of a radioactive dose was cleared through the bile in the 3 to 8 hours post-dose. viivexchange.comnih.govnih.gov
The following table summarizes the findings from human mass balance studies on the excretion of temsavir and its metabolites.
Table 1: Excretion Routes of Temsavir and Metabolites Following Oral Administration of Fostemsavir
| Excretion Pathway | Percentage of Administered Dose Recovered |
|---|---|
| Urinary | 44% - 58% |
| Fecal | 20% - 36% |
| Biliary | ~5% |
Data derived from radiolabeled studies in humans. viivexchange.comnih.govnih.gov
Temsavir is extensively metabolized, which is reflected in the low percentage of the unchanged drug found in excreta. viivexchange.com The vast majority of the eliminated substance consists of inactive metabolites. drugbank.com
In Urine: Less than 2% of the dose excreted in the urine is comprised of the unchanged parent drug, temsavir. drugbank.comdrugs.comfda.gov.tw
In Feces: Similarly, the amount of unchanged temsavir in the feces is minimal, accounting for approximately 1.1% to 1.9% of the dose. drugbank.comdrugs.comfda.gov.tw
This extensive biotransformation means that only about 3% of the total administered fostemsavir dose is recovered as unchanged temsavir in both urine and feces combined. viivexchange.com The main circulating components in plasma are temsavir and its two predominant inactive metabolites, BMS-646915 (formed via hydrolysis) and BMS-930644 (formed via N-dealkylation). viivexchange.comnih.goveuropa.eu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fostemsavir disodium |
| Temsavir |
| BMS-646915 |
Drug Discovery and Preclinical Development of Fostemsavir
Early Stage Screening and Lead Compound Identification
The discovery of what would eventually lead to fostemsavir (B1673582) began with a phenotypic screen of over 100,000 compounds aimed at identifying novel inhibitors of HIV-1 infectivity. acs.org This high-throughput screening effort led to the identification of the indole-3-glyoxamide derivative, a compound that demonstrated a unique mechanism of action. acs.orgnih.gov Unlike many other inhibitors identified, which were primarily non-nucleoside reverse transcriptase inhibitors (NNRTIs), this lead compound was found to interfere with the HIV-1 entry process. acs.org
Specifically, the indole-3-glyoxamide was shown to inhibit the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. acs.orgnih.gov This interaction is the crucial first step in the viral lifecycle, initiating conformational changes in gp120 that allow for subsequent binding to co-receptors (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes. nih.govacs.org The lead compound exhibited potent antiviral activity against a range of HIV-1 strains, with EC50 values between 0.09 and 5.9 μM. acs.org Its specificity for HIV-1 was confirmed by its lack of activity against other viruses, including HIV-2 and simian immunodeficiency virus (SIV). acs.org The novelty of its mechanism and its potential as a tractable lead structure made it the focus of an intensive drug discovery program. acs.orgtaylorandfrancis.com
Structure-Activity Relationship (SAR) Studies of Indole-3-glyoxamide Derivatives
Following the identification of the lead indole-3-glyoxamide compound, extensive structure-activity relationship (SAR) studies were undertaken to explore the chemical space around this pharmacophore and optimize its antiviral properties. nih.gov These studies systematically modified various positions of the indole (B1671886) core and the attached piperazine (B1678402) ring to understand their impact on potency and other pharmacological characteristics. taylorandfrancis.comresearchgate.net
Key findings from the SAR studies on the indole core indicated that substitution at the C-4 and C-7 positions with small, electron-withdrawing groups like halogens (F, Cl) or small alkoxy groups (OMe, OEt) was beneficial for antiviral activity. researchgate.net Conversely, substitutions at the C-5 and C-6 positions were generally not well-tolerated. researchgate.net The piperazine ring was also identified as a critical component of the pharmacophore, with substitutions at the 4-position of the piperazine with fluoro and 4-methoxyl groups shown to enhance antiviral activity. researchgate.net
The initial clinical candidate, BMS-378806, incorporated an (R)-2-methyl group on the piperazine ring, which improved potency. taylorandfrancis.com However, concerns about the metabolic liability of this methyl group prompted its removal in later iterations. taylorandfrancis.com Further exploration of the indole scaffold led to the investigation of azaindole derivatives to address the poor aqueous solubility of the initial chemotype. researchgate.net This ultimately focused on a 6-azaindole (B1212597) core, which allowed for beneficial substitutions at both the C-4 and C-7 positions. researchgate.net
Table 1: Illustrative SAR of Indole Core Substitutions This table provides a generalized summary of SAR findings and does not represent specific compound data.
| Position of Substitution on Indole Core | Favorable Substituents | Unfavorable Substituents |
|---|---|---|
| C-4 | F, Cl, OMe, OEt | Large alkyl groups (e.g., O-iPr) |
| C-5 | --- | Most substituents |
| C-6 | --- | Most substituents |
| C-7 | F, Cl, OMe, OEt | --- |
Optimization Strategies Leading to Temsavir (B1684575) (BMS-626529) and Fostemsavir (BMS-663068)
The optimization program aimed to identify a compound with improved antiviral potency, a broader spectrum of activity against diverse HIV-1 isolates, and a better pharmacokinetic profile. acs.org This led to the development of BMS-488043, a 4,7-dimethoxy-azaindole derivative with a nitrogen substitution at the C6 position of the azaindole. dovepress.com While BMS-488043 showed efficacy in reducing viral load, it had limitations, including the need for a high-fat meal and high-dose twice-daily administration. dovepress.com
Further refinement of the 6-azaindole scaffold, focusing on enhancing potency and pharmaceutical properties, resulted in the discovery of temsavir (BMS-626529). nih.govdovepress.com Temsavir exhibited a significantly improved antiviral and pharmacokinetic profile compared to earlier compounds. acs.org However, temsavir's intrinsically poor aqueous solubility presented a challenge for oral absorption, an issue described as being like "brick dust" in terms of its biophysical properties. frontiersin.org
To overcome the dissolution- and solubility-limited absorption of temsavir, a prodrug strategy was employed. acs.orgnih.gov This led to the development of fostemsavir (BMS-663068), the phosphonooxymethyl prodrug of temsavir. nih.govacs.org Fostemsavir is not absorbed itself but is efficiently converted to the active moiety, temsavir, by alkaline phosphatase in the gastrointestinal lumen. unil.ch This approach significantly enhanced the bioavailability of temsavir after oral administration. dovepress.com
Table 2: Key Compounds in the Development of Fostemsavir
| Compound Name/Code | Description | Key Advancement |
|---|---|---|
| Indole-3-glyoxamide (Lead) | Initial hit from phenotypic screen. acs.org | Novel HIV-1 attachment inhibitor mechanism. acs.org |
| BMS-378806 | First clinical candidate with (R)-2-methylpiperazine. taylorandfrancis.com | Improved potency. taylorandfrancis.com |
| BMS-488043 | 4,7-dimethoxy-6-azaindole derivative. dovepress.com | Azaindole core to improve solubility. researchgate.net |
| Temsavir (BMS-626529) | Optimized 6-azaindole derivative, the active drug. dovepress.com | Improved antiviral potency and PK profile. acs.orgdovepress.com |
| Fostemsavir (BMS-663068) | Phosphonooxymethyl prodrug of temsavir. acs.org | Addressed solubility issues, enhancing oral bioavailability. acs.orgdovepress.com |
Rational Drug Design Approaches Targeting gp120
The development of fostemsavir was heavily influenced by rational drug design and a growing understanding of the structure and function of its target, the HIV-1 envelope glycoprotein gp120. ijcrt.org Temsavir, the active form of fostemsavir, binds to a highly conserved region of gp120, preventing its interaction with the host cell's CD4 receptor and thereby blocking viral entry. dovepress.comijcrt.org
Computational methods, including molecular docking and free energy calculations, were utilized to design analogs with improved potency and pharmacokinetic properties. ijcrt.org The key design strategy focused on optimizing the interactions between the inhibitor and the gp120 binding pocket while minimizing the potential for the development of drug resistance. ijcrt.org This structure-based drug design approach was instrumental in the successful development of a first-in-class HIV-1 attachment inhibitor with potent antiviral activity against a wide range of HIV-1 strains, including those resistant to other classes of antiretroviral drugs. ijcrt.org
Q & A
Q. What statistical methods address missing data in fostemsavir’s long-term (96-week) safety analyses?
- Methodological Answer: Implement multiple imputation (MI) for dropouts due to adverse events. Perform sensitivity analyses (e.g., tipping-point analysis) to assess robustness against missing-not-at-random (MNAR) assumptions. Report discontinuation rates with 95% confidence intervals .
Methodological Considerations for Data Interpretation
Q. How do researchers validate fostemsavir’s efficacy in the context of emerging HIV-1 subtypes?
Q. What in silico approaches predict fostemsavir’s binding kinetics to gp120 variants?
- Methodological Answer: Perform molecular dynamics (MD) simulations of temsavir-gp120 complexes using software like AMBER or GROMACS. Validate docking predictions (e.g., AutoDock Vina) with mutagenesis data on gp120’s CD4-binding site .
Ethical and Regulatory Compliance
Q. How should ethical review boards evaluate fostemsavir trials in treatment-experienced HIV patients with limited therapeutic options?
- Methodological Answer: Prioritize informed consent processes that address risks of virologic failure and IRIS. Ensure protocols include rescue therapy options for non-responders. Adhere to FDA guidance on accelerated approval pathways for antiretrovirals in underserved populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
